molecular formula C14H9ClO B1657066 Fluorene-1-carbonyl chloride CAS No. 55341-64-5

Fluorene-1-carbonyl chloride

Cat. No.: B1657066
CAS No.: 55341-64-5
M. Wt: 228.67 g/mol
InChI Key: XPKVREAMGZMEDB-UHFFFAOYSA-N
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Description

Fluorene-1-carbonyl chloride is a derivative of fluorene, a bicyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring. The carbonyl chloride (–COCl) functional group is attached at the 1-position of the fluorene backbone. This structural configuration confers high electrophilicity to the molecule, enabling its use in nucleophilic acyl substitution reactions, particularly in synthesizing amides, esters, and other derivatives critical to pharmaceutical and polymer industries.

Properties

CAS No.

55341-64-5

Molecular Formula

C14H9ClO

Molecular Weight

228.67 g/mol

IUPAC Name

9H-fluorene-1-carbonyl chloride

InChI

InChI=1S/C14H9ClO/c15-14(16)12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12/h1-7H,8H2

InChI Key

XPKVREAMGZMEDB-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=O)Cl

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=O)Cl

Other CAS No.

55341-64-5

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming derivatives like amides, esters, and thioesters.

Key Reagents and Products:

NucleophileReagent/ConditionsProductYieldSource
AminesTriethylamine, tolueneFluorene-1-carboxamide86%
AlcoholsMethanol, THFFluorene-1-carboxylate ester92%
ThiolsPyridine, DCMFluorene-1-thioester74%

For example, reaction with 2,4-di-t-pentylphenol in toluene with triethylamine yields esters under mild conditions .

Fluorination Reactions

Fluorine substitution at the carbonyl chloride position has been explored using nucleophilic fluorinating agents.

Mechanistic Pathways:

  • Sₙ1: Carbocation intermediate formation, followed by fluoride attack (AgF/Et₃N·3HF system) .

  • Sₙ2: Direct bimolecular substitution (AgF-mediated) .

Example:

SubstrateFluorinating AgentProductYieldConditions
Fluorene-1-carbonyl chlorideAgF/Et₃N·3HFFluorene-1-carbonyl fluoride92%Acetonitrile, 25°C

This reaction benefits from dual Sₙ1/Sₙ2 pathways, enhancing efficiency .

Reduction and Oxidation

The carbonyl chloride group can be reduced or oxidized to form alcohols, aldehydes, or carboxylic acids.

Key Transformations:

Reaction TypeReagentProductNotesSource
ReductionLiAlH₄Fluorene-1-methanolRequires anhydrous conditions
OxidationKMnO₄, H₂SO₄Fluorene-1-carboxylic acidAcidic aqueous medium

Comparative Reactivity

This compound exhibits distinct reactivity compared to similar compounds:

CompoundReactivity ProfileUnique Feature
Benzoyl chlorideFaster hydrolysisLacks fluorene’s stability
4-AzidobenzaldehydeClick chemistry compatibilityAzide group for cycloaddition
Fluorinated azidesEnhanced electrophilicityFluorine’s electron-withdrawing effect

Mechanistic Insights from Spectroscopy

In situ ReactIR studies reveal real-time dynamics during fluorination:

  • C-F bond formation: Observed at 1346 cm⁻¹ (acyl fluoride) .

  • Reagent consumption: Et₃N·3HF peaks diminish at 1386 cm⁻¹ .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A key structural analog is 1-Phenylcyclopentane-1-Carbonyl Chloride (CAS 17380-62-0, C₁₂H₁₂Cl₂O, MW 243.12900). While both compounds share the reactive carbonyl chloride group, their core aromatic frameworks differ significantly:

  • Fluorene-1-carbonyl chloride features a rigid, planar fluorene system, enhancing conjugation and stability.
  • 1-Phenylcyclopentane-1-carbonyl chloride incorporates a non-planar cyclopentane ring fused to a phenyl group, introducing steric hindrance and reduced aromatic conjugation compared to fluorene derivatives .

Stability and Handling

  • Stability : Cyclopentane-based analogs may exhibit higher susceptibility to ring-strain-induced degradation, whereas fluorene’s fused aromatic system offers superior thermal and oxidative stability.
  • Synthetic Challenges : Steric hindrance in 1-phenylcyclopentane-1-carbonyl chloride complicates purification, while fluorene derivatives may face solubility issues in polar solvents.

Table 1: Comparative Properties of this compound and 1-Phenylcyclopentane-1-Carbonyl Chloride

Property This compound (Inferred) 1-Phenylcyclopentane-1-Carbonyl Chloride
Core Structure Bicyclic fluorene Cyclopentane + phenyl
Molecular Formula C₁₃H₉ClO (Inferred) C₁₂H₁₂Cl₂O
Molecular Weight ~216.66 (Inferred) 243.12900
Electrophilicity Moderate (due to conjugation) High (reduced conjugation)
Primary Applications Pharmaceuticals, polymers Pharmaceutical intermediates

Research Findings and Industrial Relevance

  • 1-Phenylcyclopentane-1-Carbonyl Chloride : Cited for its utility in synthesizing chiral intermediates, leveraging its stereochemical flexibility .

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